molecular formula C8H7BBrFO4 B3040491 2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid CAS No. 2096330-22-0

2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid

Cat. No.: B3040491
CAS No.: 2096330-22-0
M. Wt: 276.85
InChI Key: YWSIGAOWJKBNEA-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group, which makes it a valuable reagent in the formation of carbon-carbon bonds. Its unique structure, which includes bromine, fluorine, and a methoxycarbonyl group, provides it with distinct reactivity and properties.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that boronic esters, such as this compound, are generally stable and readily prepared . They are also environmentally benign . The stability of these compounds presents new challenges, especially when considering the removal of the boron moiety at the end of a sequence if required .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction . The compound’s action can lead to the synthesis of a variety of organic compounds .

Action Environment

The action of this compound can be influenced by environmental factors such as pH . The rate of reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Bromo-6-fluoro-4-(methoxycarbonyl)phenyl halide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, DMF).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenols.

    Substitution: Various substituted aryl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid is unique due to the combination of bromine, fluorine, and methoxycarbonyl groups, which provide distinct reactivity and properties compared to other boronic acids. This unique structure allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds .

Properties

IUPAC Name

(2-bromo-6-fluoro-4-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BBrFO4/c1-15-8(12)4-2-5(10)7(9(13)14)6(11)3-4/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSIGAOWJKBNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Br)C(=O)OC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BBrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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